![molecular formula C21H21N3O4S B2812958 N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251603-88-9](/img/structure/B2812958.png)

N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolin-4(3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized via various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical and Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water .Applications De Recherche Scientifique

Synthesis and Biological Activity

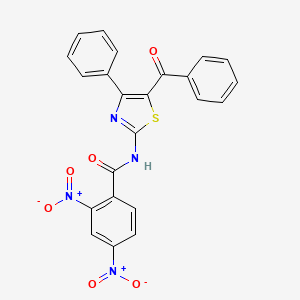

Research has focused on synthesizing various heterocyclic compounds, including thiazoloquinazolines and thiazinoquinazolines, due to their promising biological activities. For example, one study highlights the synthesis of novel oxazino, thiazino, and oxazepinoquinazolinones via a copper-catalyzed tandem reaction, showcasing the interest in developing biologically active compounds from quinazoline derivatives (Abele, E., Popelis, J., & Višnevska, Yu., 2012). Another example involves the facile synthesis and antimicrobial study of thiazolo and thiazino benzoquinazolines, emphasizing the antimicrobial potential of such compounds (Gupta, R., & Chaudhary, R. P., 2012).

Antimicrobial and Anticancer Properties

Derivatives of quinazoline, such as benzo[b][1,6]naphthyridines carboxamide derivatives, have shown significant cytotoxic activity against various cancer cell lines, indicating their potential in anticancer research (Deady, L., et al., 2003). Similarly, compounds synthesized from visnagenone or khellinone have been evaluated for their anti-inflammatory and analgesic activities, providing insights into their potential therapeutic applications (Abu‐Hashem, A., et al., 2020).

Synthesis Techniques

The synthesis of such compounds often involves innovative techniques to introduce functional groups that confer desired biological activities. For instance, a study on the synthesis of functionalized partially hydrogenated quinolines utilized a Stork reaction — intramolecular transamination — alkylation tandem protocol, highlighting the complex synthetic routes employed to obtain these compounds (Dyachenko, I. V., et al., 2019).

Antitumor and Antimicrobial Evaluation

Further research includes the evaluation of novel quinazolinone and benzamide derivatives for their anticancer activities, demonstrating the ongoing exploration of quinazoline derivatives in developing new therapeutic agents (El-Hashash, M., et al., 2018). Additionally, some compounds have been specifically synthesized for antimycobacterial activities, illustrating the broad spectrum of potential applications in combating infectious diseases (Dinakaran, M., et al., 2008).

Mécanisme D'action

Target of Action

Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities . They are known to interact with various enzymes and receptors, playing a significant role in numerous biological processes .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit enzymes, thereby altering the biochemical pathways within the cell .

Biochemical Pathways

They have been reported to exhibit anti-inflammatory, antitubercular, and antiviral activities, suggesting their involvement in these respective biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .

Result of Action

Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-27-15-5-7-18(28-2)14(10-15)12-22-19(25)13-4-6-16-17(11-13)23-21-24(20(16)26)8-3-9-29-21/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAXUTXEISNXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B2812879.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2812880.png)

![[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea](/img/structure/B2812883.png)

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2812888.png)

![N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2812890.png)